3-Aminohomopiperidine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminohomopiperidine can be synthesized through several methods. One common approach involves the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids . Another method includes the Curtius and Hofmann rearrangements . These routes, however, often lack chiral control and may require expensive and toxic reagents .
Industrial Production Methods: In industrial settings, this compound is typically produced by treating a solution of this compound in acetonitrile with p-chlorobenzyl chloride and potassium carbonate, followed by heating to 70°C for 9 hours . The reaction mixture is then cooled and concentrated to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Aminohomopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed: The major products formed from these reactions include N-alkylated derivatives, oxides, and reduced amines .
Scientific Research Applications
3-Aminohomopiperidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for preparing N-alkylated pyrimidinediones.
Biology: This compound serves as an intermediate in the synthesis of biologically active molecules.
Industry: this compound is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Aminohomopiperidine involves its interaction with specific molecular targets and pathways. It acts as a precursor in the synthesis of biologically active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
3-Aminopiperidine: Similar in structure but lacks the extended carbon chain present in 3-Aminohomopiperidine.
3-Amino-2-azepanone: Contains an additional carbonyl group compared to this compound.
Uniqueness: this compound is unique due to its specific structure, which includes both amino and piperidine groups. This structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Properties
IUPAC Name |
azepan-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-6-3-1-2-4-8-5-6/h6,8H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUBYASTGWKFHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373374 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69154-03-6 | |
Record name | Azepan-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 69154-03-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of chirality in the synthesis of (3R)-azepan-3-amine for besifloxacin hydrochloride production?
A1: Chirality is crucial in pharmaceutical synthesis as different enantiomers (mirror image molecules) can have drastically different biological activities. The research focuses on producing the specific (3R)-enantiomer of azepan-3-amine []. While the article doesn't delve into the specific effects of each enantiomer, it highlights that the (3R)-azepan-3-amine is a chiral key intermediate for besifloxacin hydrochloride []. This strongly suggests that the biological activity of besifloxacin hydrochloride is highly specific to the (3R)-enantiomer, and using the wrong enantiomer could lead to reduced efficacy or even unintended side effects.
Q2: What are the advantages of the novel reducing agents used in the research compared to previously reported methods for synthesizing (3R)-azepan-3-amine?
A2: The research focuses on developing a cost-effective and commercially viable method for synthesizing (3R)-azepan-3-amine []. The authors achieve this by using readily available reducing agents like sodium borohydride (NaBH4) in combination with various additives like aluminum chloride (AlCl3), calcium chloride (CaCl2), dimethyl sulfide (DMS), boron trifluoride (BF3), or lithium aluminum hydride (LiAlH4) []. These combinations, according to the research, result in a significantly higher yield and purity of the desired (3R)-azepan-3-amine compared to previously reported methods []. The improved yield and purity contribute to the cost-effectiveness of the process, making it more attractive for large-scale production of besifloxacin hydrochloride.
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